Home > Products > Screening Compounds P37453 > VH 101 phenol-alkylC4-amine (dihydrochloride)
VH 101 phenol-alkylC4-amine (dihydrochloride) - 2564467-03-2

VH 101 phenol-alkylC4-amine (dihydrochloride)

Catalog Number: EVT-2516642
CAS Number: 2564467-03-2
Molecular Formula: C30H44Cl2FN5O5S
Molecular Weight: 676.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of VH 101 phenol-alkylC4-amine typically involves several chemical reactions that incorporate the phenolic group and the alkyl chain. While specific synthetic protocols may vary, general steps include:

  1. Starting Materials: The synthesis begins with the selection of appropriate phenolic compounds and alkyl amines.
  2. Linker Formation: The alkylC4 linker is synthesized through standard organic reactions, often involving the use of reagents that facilitate amine coupling.
  3. Purification: Post-synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels suitable for research applications.

The exact parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity but are not extensively detailed in the available literature .

Molecular Structure Analysis

The molecular structure of VH 101 phenol-alkylC4-amine consists of a phenolic core linked to a four-carbon alkyl chain terminating in an amine group. The presence of dihydrochloride suggests that the compound exists as a salt form, which can enhance its solubility in aqueous solutions.

Key structural features include:

  • Phenolic Group: Provides reactivity and stability.
  • Alkyl Chain: Influences hydrophobicity and interaction with biological targets.
  • Amine Group: Facilitates conjugation to other molecules or proteins.

The molecular weight and specific three-dimensional conformation are critical for its function in biological systems but require further computational modeling for precise elucidation .

Chemical Reactions Analysis

VH 101 phenol-alkylC4-amine participates in several chemical reactions relevant to its application in protein degradation:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to form bonds with electrophilic centers on target proteins.
  2. Conjugation Reactions: The compound can undergo various conjugation reactions with other biomolecules, enhancing its utility in PROTAC development.
  3. Degradation Pathways: In biological contexts, once conjugated to target proteins, it can facilitate their ubiquitination and subsequent degradation via proteasomal pathways.

These reactions are crucial for understanding how VH 101 functions within cellular systems and its potential therapeutic applications .

Mechanism of Action

The mechanism of action of VH 101 phenol-alkylC4-amine primarily revolves around its role as a ligand for the von-Hippel-Lindau protein. Upon binding to this E3 ubiquitin ligase, it enables the recruitment of target proteins for ubiquitination:

  1. Binding: VH 101 binds to the von-Hippel-Lindau protein through its functionalized structure.
  2. Recruitment: This binding facilitates the recruitment of target proteins that are marked for degradation.
  3. Ubiquitination: The E3 ligase activity promotes the attachment of ubiquitin moieties to the target protein, signaling it for proteasomal degradation.

This mechanism underscores its potential in therapeutic strategies aimed at degrading oncogenic or misfolded proteins .

Physical and Chemical Properties Analysis

VH 101 phenol-alkylC4-amine exhibits several notable physical and chemical properties:

Quantitative data regarding melting point, boiling point, and specific reactivity profiles are often determined through empirical studies but are not extensively documented in current literature .

Applications

The primary applications of VH 101 phenol-alkylC4-amine lie within biochemical research and drug development:

  1. Targeted Protein Degradation: Utilized in PROTAC technology to selectively degrade proteins involved in various diseases, including cancer.
  2. Research Tool: Serves as a functionalized ligand for studying protein interactions and pathways within cellular systems.
  3. Therapeutic Development: Potential use in developing novel therapeutics aimed at diseases characterized by aberrant protein expression or function.

These applications highlight its significance in advancing therapeutic strategies through innovative biochemical approaches .

Introduction to Targeted Protein Degradation and Proteolysis Targeting Chimeras Technology

Targeted protein degradation represents a transformative approach in chemical biology and therapeutic development, enabling precise elimination of disease-associated proteins through cellular quality-control mechanisms. Within this field, proteolysis targeting chimeras stand as bifunctional molecules that hijack the ubiquitin-proteasome system to induce degradation of specific protein targets. These molecules circumvent the occupancy-driven limitations of traditional inhibitors, operating catalytically to degrade targets previously deemed "undruggable" [2] [6]. The compound VH 101 phenol-alkylC4-amine dihydrochloride exemplifies a strategically designed E3 ligase-recruiting element critical for constructing proteolysis targeting chimeras, particularly those engaging the von Hippel-Lindau ubiquitin ligase [1] [5].

Historical Development of Proteolysis Targeting Chimeras Molecules in Chemical Biology

The conceptual foundation for proteolysis targeting chimeras was established in 2001 with the report of a peptide-based chimera targeting methionine aminopeptidase-2 for degradation via the Skp1-Cullin-F-box complex [2] [6]. This prototype molecule comprised an IκBα phosphopeptide (E3 recruiter) linked to ovalicin (target protein binder), demonstrating proof-of-concept for induced ubiquitination. Key evolutionary milestones include:

  • 2008: First small-molecule proteolysis targeting chimeras employing nutlin (targeting murine double minute 2) linked to an androgen receptor ligand, overcoming cell permeability limitations of peptide-based predecessors [6] [7].
  • 2010-2012: Discovery of cereblon as the target of immunomodulatory drugs (e.g., thalidomide derivatives) and von Hippel-Lindau ligands (e.g., VH032), expanding the E3 ligase toolkit [4] [7].
  • 2015-2020: Development of VH 101 phenol-alkylC4-amine dihydrochloride derivatives, documented in patent WO2022051326A1, enabling selective degradation of diverse oncoproteins [1] [4].

Table 1: Key Milestones in Proteolysis Targeting Chimeras Development

YearAdvancementSignificance
2001Peptide-based PROTAC (Protac-1)First demonstration of targeted ubiquitination via chimeric molecule [6]
2008All-small-molecule PROTAC (MDM2-AR recruiter)Improved cellular permeability and drug-like properties [6] [7]
2012VHL ligand VH032 identificationEnabled high-affinity VHL-recruiting PROTACs [4] [7]
2021VH 101 phenol-alkylC4-amine patent (WO2022051326A1)Optimized linker-functionalized VHL ligand for degraders [1]

Role of E3 Ubiquitin Ligases in Ubiquitin-Proteasome System Regulation

E3 ubiquitin ligases confer substrate specificity within the ubiquitin-proteasome system, a hierarchical enzymatic cascade comprising:

  • Ubiquitin-activating enzyme (E1): ATP-dependent ubiquitin activation.
  • Ubiquitin-conjugating enzyme (E2): Transient ubiquitin carrier.
  • E3 ubiquitin ligase: Directs ubiquitin transfer to substrates [3] [6].

Approximately 600 human E3 ligases are categorized into structural families:

  • Really Interesting New Gene Domain Ligases: Catalyze direct ubiquitin transfer from E2 to substrates. Includes multi-subunit cullin-RING ligases (e.g., CUL2-VHL) [3] [8].
  • Homologous to E6-Associated Protein Carboxy Terminus Domain Ligases: Form E3-ubiquitin thioester intermediates before substrate transfer [3].
  • RING-IBR-RING Domain Ligases: Hybrid mechanism employing RING domains for E2 binding and in-between-RING domains for transient ubiquitination [3].

Table 2: Major E3 Ubiquitin Ligase Families and Functional Characteristics

FamilyTransfer MechanismRepresentative MembersBiological Roles
RING (Monomeric)Direct E2→substrateMDM2, TRAF6p53 regulation, NF-κB signaling
RING (Multi-subunit CRLs)Direct E2→substrate via adaptor complexesCRL2VHL, CRL4CRBNHypoxia response, neural development
HECTE2→E3→substrateNEDD4, HERC familyMembrane receptor turnover, DNA repair
RBRE2→E3 (RING1)→E3 (RING2)→substrateParkin, HOIPMitophagy, inflammation regulation

The cullin-RING ligase CRL2VHL is particularly significant in proteolysis targeting chimeras design due to its tissue-wide expression, well-characterized substrate recruitment, and druggable binding pockets [3] [4].

Von Hippel-Lindau Protein as a Critical E3 Ligase in Proteolysis Targeting Chimeras Design

The von Hippel-Lindau tumor suppressor protein is the substrate-recognition subunit of the CRL2VHL E3 ubiquitin ligase complex. It physiologically targets hypoxia-inducible factor 1-alpha for oxygen-dependent degradation via recognition of its hydroxyproline residue within the LxxLAP motif [4] [6]. Structural studies reveal:

  • A β-domain for elongin-C binding (linking to cullin-2 scaffold).
  • An α-domain containing the hydrophobic substrate-binding pocket [4].

Small-molecule VHL ligands mimic the hydroxyproline binding motif of hypoxia-inducible factor 1-alpha. VH 101 phenol-alkylC4-amine dihydrochloride (C~30~H~44~Cl~2~FN~5~O~5~S; MW 676.67 g/mol) exemplifies a functionalized ligand incorporating [1] [5] [9]:

  • A VHL-binding pharmacophore: Derived from VH032, featuring critical hydroxyproline interactions.
  • An alkylC4 linker: Four-carbon chain providing spatial flexibility for ternary complex formation.
  • A terminal amine group (-NH~2~): Enables covalent conjugation to target protein ligands via amide coupling or click chemistry.

Table 3: Structural Components of VH 101 Phenol-AlkylC4-Amine Dihydrochloride

ComponentChemical StructureFunction in PROTAC Design
VHL-binding motif(2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamideHigh-affinity engagement of VHL α-domain (K~d~ = nM range) [4] [5]
Phenol-alkylC4 linker2-(4-Aminobutoxy)-4-(4-methylthiazol-5-yl)benzylOptimized length/spacing for ternary complex formation [1] [9]
Terminal amine-CH~2~CH~2~CH~2~CH~2~NH~2~·2HClEnables modular conjugation to target protein ligands

This compound’s utility is evidenced in proteolysis targeting chimeras targeting diverse proteins, including receptor tyrosine kinases, transcription factors, and nuclear receptors. Its terminal amine facilitates rapid derivatization, while the phenol moiety enhances solubility and metabolic stability relative to earlier VHL ligands [5] [9] [10]. As a commercialized building block (CAS 2564467-03-2), it represents a critical tool for advancing targeted degradation therapeutics [1] [5] [9].

Properties

CAS Number

2564467-03-2

Product Name

VH 101 phenol-alkylC4-amine (dihydrochloride)

IUPAC Name

(2S,4R)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride

Molecular Formula

C30H44Cl2FN5O5S

Molecular Weight

676.67

InChI

InChI=1S/C30H42FN5O5S.2ClH/c1-18-24(42-17-34-18)19-7-8-20(23(13-19)41-12-6-5-11-32)15-33-26(38)22-14-21(37)16-36(22)27(39)25(29(2,3)4)35-28(40)30(31)9-10-30;;/h7-8,13,17,21-22,25,37H,5-6,9-12,14-16,32H2,1-4H3,(H,33,38)(H,35,40);2*1H/t21-,22+,25-;;/m1../s1

InChI Key

UQHSXRZQPDIVIY-OTCWRJAQSA-N

SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCN.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.